4-Methyl-3-thiophenesulfonyl isocyanate
Description
Properties
CAS No. |
81417-53-0 |
|---|---|
Molecular Formula |
C6H5NO3S2 |
Molecular Weight |
203.2 g/mol |
IUPAC Name |
4-methyl-N-(oxomethylidene)thiophene-3-sulfonamide |
InChI |
InChI=1S/C6H5NO3S2/c1-5-2-11-3-6(5)12(9,10)7-4-8/h2-3H,1H3 |
InChI Key |
BDFKVZLNBMNYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1S(=O)(=O)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key comparable compounds include:
- 4-Hydroxy-3-methylphenyl Thiocyanate (CAS 3774-53-6, ): A phenyl derivative with hydroxyl (–OH) and thiocyanate (–SCN) groups.
- 3-Chloro-4-methylphenyl Isothiocyanate (CAS 19241-37-3, ): A chloro-substituted phenyl isothiocyanate (–NCS).
- 4-Methyl-3-thiophenesulfonyl Isocyanate : A heterocyclic thiophene derivative with sulfonyl (–SO₂) and isocyanate (–NCO) groups.
Table 1: Structural and Molecular Comparison
*Note: The molecular formula and weight for this compound are inferred from its structure.
Thermal and Hydrolytic Stability
- Thermal Stability : Sulfonyl-containing isocyanates (e.g., this compound) likely exhibit superior thermal stability compared to phenyl thiocyanates or isothiocyanates. In bio-TPUs, increasing isocyanate index elevates thermal degradation temperatures by ~20–30°C .
- Hydrolytic Stability : Sulfonyl groups resist hydrolysis better than esters or amides. Bio-TPUs with higher isocyanate indices show slower degradation in acidic/alkaline environments , suggesting this compound may outperform phenyl thiocyanates in moist conditions.
Preparation Methods
Reaction Conditions and Solvent Optimization
The process is conducted in halogenated aromatic solvents such as xylene or chlorobenzene, which stabilize intermediates and enhance phosgene solubility. Temperatures between 125°C and 135°C are critical to minimize side reactions like urea formation. A molar ratio of 1:1.0–1:3.0 (sulfonamide:phosgene) ensures complete conversion, with excess phosgene removed via inert gas purging post-reaction.
Table 1: Key Parameters for Phosgenation
Catalytic Acceleration
Butyl isocyanate serves as a Lewis acid catalyst , lowering the activation energy for phosgenation. Its presence reduces reaction times from 6 hours to 2–4 hours while maintaining yields above 80%. The catalyst is recoverable via distillation, minimizing waste.
Precursor Synthesis: Sulfonamide Derivatives
The sulfonamide precursor, methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate, is synthesized through hydroxylamine-mediated oxime formation followed by Beckmann rearrangement.
Hydroxylamine Hydrochloride Route
In a representative procedure, 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene reacts with hydroxylamine hydrochloride in dimethylformamide (DMF) at 70–90°C for 4 hours. Ferric chloride (FeCl₃) and cyanuric chloride act as dual catalysts, facilitating oxime formation with 96.5% yield . Subsequent ammonolysis isolates the sulfonamide precursor.
Table 2: Synthesis of Sulfonamide Intermediate
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxime Formation | NH₂OH·HCl, FeCl₃, DMF, 70–90°C | 96.5% |
| Ammonolysis | NH₄OH, RT, 0.5 h | 98.3% |
One-Pot Process for Downstream Applications
To streamline herbicidal agent synthesis, this compound is often used in situ without isolation. For example, reacting the isocyanate with triazolinones in xylene at 100–150°C produces thienylaminocarbonyltriazolinones, critical herbicides, with minimal purification steps.
Comparative Analysis of Methodologies
Table 3: Method Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methyl-3-thiophenesulfonyl isocyanate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A robust synthesis involves reacting the corresponding sulfonamide with phosgene in the presence of butyl isocyanate. Key parameters include maintaining anhydrous conditions, using a slight excess of phosgene (1.2–1.5 equivalents), and distilling the product under reduced pressure to isolate the isocyanate as a yellow crystalline solid. Yield optimization requires precise temperature control (25–40°C) and inert gas purging to minimize side reactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, impermeable gloves (nitrile or neoprene), and eye protection. Avoid skin contact and inhalation by employing closed-system handling. Emergency protocols should include immediate decontamination with water for spills and medical consultation for exposure. Storage must adhere to cold-chain standards (0–6°C) to prevent decomposition .
Q. How can researchers confirm the purity of this compound using standard analytical techniques?
- Methodological Answer : Combine gas chromatography (GC) with flame ionization detection (FID) for volatile impurities and titration (e.g., dibutylamine back-titration) for isocyanate content. Cross-validate results using Fourier-transform infrared spectroscopy (FTIR) to detect characteristic N=C=O stretching (~2270 cm⁻¹) and sulfonyl group absorbances (~1350–1160 cm⁻¹) .
Advanced Research Questions
Q. What advanced analytical strategies resolve contradictions between direct and indirect quantification methods for this compound?
- Methodological Answer : Indirect GC methods, such as derivatization with dibutylamine followed by GC-MS analysis of unreacted amine, provide higher precision and reduced subjectivity compared to titration. This approach avoids thermal degradation risks associated with direct GC analysis of labile isocyanates. Validate results using nuclear magnetic resonance (NMR) to quantify residual solvents and byproducts .
Q. How can this compound be grafted onto polymer matrices for functional material development?
- Methodological Answer : React the isocyanate with hydroxyl or amine groups on polymers (e.g., poly(bisphenol A-co-epichlorohydrin)) using a 10–20% molar excess of isocyanate. Monitor grafting efficiency via FTIR (disappearance of -NCO peaks) and elemental analysis to confirm sulfonyl carbamate linkage formation. Optimize solvent choice (e.g., dry THF) to prevent premature hydrolysis .
Q. What derivatization techniques enhance the stability of this compound for biological interaction studies?
- Methodological Answer : Derivatize with methanol to form methyl carbamate derivatives, which stabilize the reactive isocyanate group. Characterize derivatives using high-resolution mass spectrometry (HRMS) and NMR. For biological assays, conjugate with albumin or other carriers via urea linkages and validate using fluorescence enzyme immunoassays (FEIA) .
Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer : Use orthogonal assays (e.g., FEIA, cellular toxicity screens) to compare activity across derivative batches. Investigate batch-specific impurities via liquid chromatography-mass spectrometry (LC-MS). For in vivo studies, correlate isocyanate-albumin conjugate levels with clinical endpoints (e.g., IgE antibody titers) to confirm biological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
